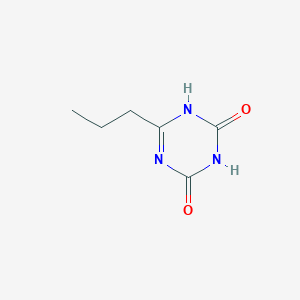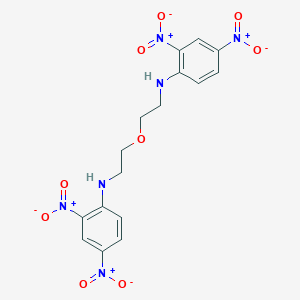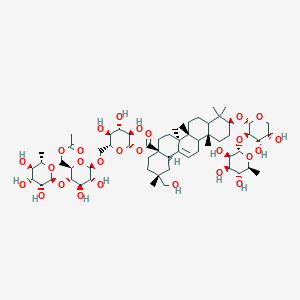![molecular formula C15H16ClNO B14080118 Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride CAS No. 101089-40-1](/img/structure/B14080118.png)
Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride: is a chemical compound with the molecular formula C16H18ClNO and a molecular weight of 275.78 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride typically involves the reaction of 1-phenyl-2-[(phenylmethyl)amino]ethanone with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Ethanone, 2-amino-1-phenyl-: This compound has a similar structure but differs in the position of the amino group.
Ethanone, 2-ethoxy-1-phenyl-: This compound has an ethoxy group instead of the phenylmethylamino group.
Uniqueness: Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
101089-40-1 |
|---|---|
Molekularformel |
C15H16ClNO |
Molekulargewicht |
261.74 g/mol |
IUPAC-Name |
2-(benzylamino)-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C15H15NO.ClH/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13;/h1-10,16H,11-12H2;1H |
InChI-Schlüssel |
MRBGLWJWIHMTDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCC(=O)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)


![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)



![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)




